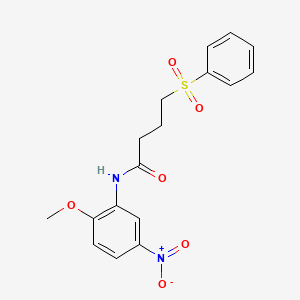

N-(2-methoxy-5-nitrophenyl)-4-(phenylsulfonyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2-methoxy-5-nitrophenyl)-4-(phenylsulfonyl)butanamide" is a chemical entity that appears to be related to a class of compounds with potential biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from organic acids, which are converted into esters, then hydrazides, and finally into the target compounds with the introduction of various functional groups . For instance, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involves stirring 5-substituted-1,3,4-oxadiazol-2-thiols with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide in the presence of DMF and NaH .

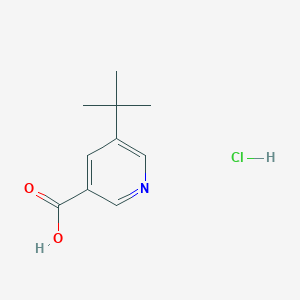

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as 1H-NMR, IR, and mass spectral data . Additionally, X-ray diffraction methods have been employed to determine the crystal structure of similar sulfonamide derivatives, revealing details such as dihedral angles and the configuration of sulfur atoms .

Chemical Reactions Analysis

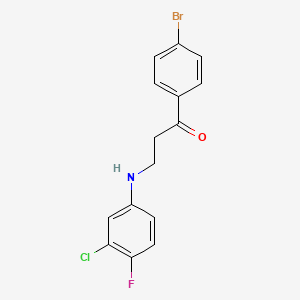

The related compounds have been shown to participate in various chemical reactions. For example, the treatment of N-phenyl-3-(phenylsulfonyl)propanamide with butyllithium generates dianions, which can react with aldehydes and ketones to produce γ-hydroxy amides and subsequently 5-alkyl-2(5H)-furanones .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied through spectroscopic methods and computational calculations. The 1H NMR spectra and IR analysis, supported by computational methods, have provided insights into the conformations and stability of different diastereomers of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides . These studies also highlight the influence of solvent polarity on the equilibrium between different conformers .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reaction Mechanisms

- Studies on substitution reactions of related nitrophenyl derivatives show their reactivity in SN1-type processes and solvolysis reactions, offering insights into their potential applications in organic synthesis and reaction mechanism studies (Harsanyi & Norris, 1987).

Spectroscopic and Structural Analyses

- Research on N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides reveals the existence of diastereomers and provides detailed spectroscopic analysis, offering a foundation for further exploration of similar compounds in structural chemistry (Olivato et al., 2008).

Biomedical Applications

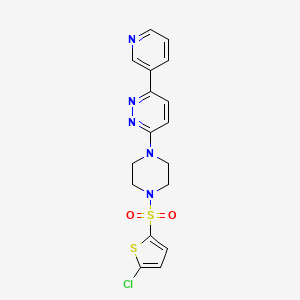

- A study on the design and antimicrobial, anticancer, antileishmanial activities of an amide-based carboxylic acid related to the compound shows promising biological activities, suggesting potential applications in pharmaceutical research and development (Sirajuddin et al., 2015).

Advanced Material Science

- Research into tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc) nitrone equivalents demonstrates their utility as building blocks in organic synthesis, which could be relevant for developing new materials and compounds (Guinchard et al., 2005).

Environmental Chemistry

- The voltammetric study of Nimesulide , a compound structurally related to "N-(2-methoxy-5-nitrophenyl)-4-(phenylsulfonyl)butanamide", highlights methods for analyzing nitro group reduction, suggesting applications in environmental monitoring and analysis of related compounds (Álvarez-Lueje et al., 1997).

Molecular Electronics

- Investigations into synthetic protocols for molecular electronics using aryl bromides demonstrate the potential of such compounds for crafting molecular wires, indicating the broader applications of "N-(2-methoxy-5-nitrophenyl)-4-(phenylsulfonyl)butanamide" in the field of nanotechnology and electronics (Stuhr-Hansen et al., 2005).

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6S/c1-25-16-10-9-13(19(21)22)12-15(16)18-17(20)8-5-11-26(23,24)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMRVVSMBKANRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-5-nitrophenyl)-4-(phenylsulfonyl)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-ethyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2548417.png)

![7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2548419.png)

![2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2548422.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-morpholinopyrimidin-5-yl)urea](/img/structure/B2548427.png)

![6-ethyl 3-methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2548428.png)

![Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2548429.png)

![N-(3-chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2548430.png)

![1-(Azepan-1-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2548433.png)